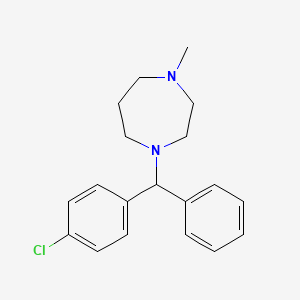
cefotaxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefotaxime is a third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is commonly used to treat infections such as pneumonia, urinary tract infections, meningitis, and sepsis . It works by inhibiting bacterial cell wall synthesis, leading to the death of the bacteria .
準備方法
Cefotaxime is synthesized through a series of chemical reactions. One common method involves the condensation of 7-aminocephalosporanic acid (7-ACA) with methoxyiminoacetic acid to form this compound acid. This intermediate is then converted to this compound sodium through a series of purification and crystallization steps . Industrial production methods often involve the use of solvents such as dichloromethane and ethyl alcohol, and reagents like triethylamine .
化学反応の分析
Cefotaxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Hydrolysis: This is a significant reaction for this compound, especially in aqueous solutions, leading to the formation of desacetylthis compound
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions are often degradation products that can affect the stability and efficacy of the antibiotic .
科学的研究の応用
Cefotaxime has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various derivatives and analogs for studying structure-activity relationships.
Biology: this compound is used in plant tissue culture to eliminate bacterial contamination.
Medicine: It is extensively used in clinical settings to treat severe bacterial infections.
Industry: This compound-loaded nanoparticles are being researched for their potential in drug delivery systems .
作用機序
Cefotaxime exerts its effects by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .
類似化合物との比較
Cefotaxime is often compared with other third-generation cephalosporins such as ceftriaxone and ceftazidime. While all three antibiotics have broad-spectrum activity, this compound is unique in its high affinity for PBPs and its effectiveness against a wide range of bacteria. Ceftriaxone is known for its longer half-life, allowing for less frequent dosing, while ceftazidime is particularly effective against Pseudomonas aeruginosa .
Similar compounds include:
- Ceftriaxone
- Ceftazidime
- Cefuroxime
- Cefepime
Each of these antibiotics has its own unique properties and clinical applications, making them valuable tools in the treatment of bacterial infections .
特性
CAS番号 |
152186-43-1 |
|---|---|
分子式 |
2C33H36N2O4.C4H4O4 |
分子量 |
0 |
同義語 |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, [6R-[6α,7α(Z)]]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




